5-Vinyluracil

Catalog No.
S588729
CAS No.
37107-81-6
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Vinyluracil

CAS Number

37107-81-6

Product Name

5-Vinyluracil

IUPAC Name

5-ethenyl-1H-pyrimidine-2,4-dione

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10)

InChI Key

ZRYZBEQILKESAW-UHFFFAOYSA-N

SMILES

C=CC1=CNC(=O)NC1=O

Synonyms

5-Ethenyl-2,4(1H,3H)-pyrimidinedione; NSC 208961;

Canonical SMILES

C=CC1=CNC(=O)NC1=O

The exact mass of the compound 5-Vinyluracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208961. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Cancer Research

The Specific Scientific Field: The specific scientific field where 5-Vinyluracil is used is Cancer Research, particularly in the study of chemotherapeutic drugs .

Comprehensive and Detailed Summary of the Application: 5-Vinyluracil is used in the design and synthesis of tumor-activated prodrugs of inhibitors of dihydropyrimidine dehydrogenase (DPD), an enzyme that metabolizes the chemotherapeutic drug 5-fluorouracil (5-FU) .

Application in Antiviral Research

The Specific Scientific Field: The specific scientific field where 5-Vinyluracil is used is Antiviral Research .

Comprehensive and Detailed Summary of the Application: 5-Vinyluracil and its derivatives have been studied to understand the chemical reactions responsible for the antiviral properties of 2′-deoxy-5-vinyluridine .

Detailed Description of the Methods of Application or Experimental Procedures: Under aqueous acidic conditions, 5-vinyluracil is in equilibrium with 5-(1-hydroxyethyl)uracil and the dimer, (E)-1,3-bis(uracil-5-yl)but-1-ene . The formation of the dimer is favored in concentrated solution .

Application in Organic Chemistry

The Specific Scientific Field: The specific scientific field where 5-Vinyluracil is used is Organic Chemistry .

Comprehensive and Detailed Summary of the Application: 5-Vinyluracil is used in the study of rhodium-catalyzed iminoiodane-mediated oxyamidation reactions . This involves the reaction of 1,3-dimethyl-5-vinyluracil with phenyl sulfamate .

Detailed Description of the Methods of Application or Experimental Procedures: The dirhodium tetraacetate-catalyzed iminoiodane-mediated reaction of 1,3-dimethyl-5-vinyluracil with phenyl sulfamate provided a high yield of 5-(1-acetyl-2-phenylsulfamoyl)ethyluracil via regioselective nucleophilic ring opening by acetate anion of the transiently formed 5-(1,2)-N-phenylsulfonylaziridine intermediate .

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  • Cycloaddition Reactions: 5-Vinyluracil can participate in inverse-electron-demand Diels-Alder reactions, allowing for the incorporation of various substituents and modifications .
  • The biological activity of 5-vinyluracil has garnered attention due to its incorporation into RNA. It has been shown to be less toxic than many other nucleoside analogs, making it suitable for metabolic labeling studies in RNA research. Its ability to cause stalling during reverse transcription suggests potential applications in mutational profiling and RNA analysis .

    Several methods exist for synthesizing 5-vinyluracil:

    • Direct Synthesis from Uracil: The compound can be synthesized directly from uracil through vinylation reactions.
    • Halogenation and Vinylation: Starting from halogenated derivatives of uracil, subsequent vinylation can yield 5-vinyluracil .
    • Reactions with Nucleophiles: The compound can also be synthesized via reactions involving nucleophiles like amines or alcohols under controlled conditions

      5-Vinyluracil has various applications in both research and therapeutic contexts:

      • Antiviral Agents: It has been studied for its potential as an antiviral agent due to its ability to disrupt viral replication mechanisms .
      • RNA Labeling: The compound is utilized in metabolic labeling techniques for studying RNA dynamics and interactions within cells .
      • Chemical Biology: Its reactivity allows for the development of probes and tools for chemical biology applications.

    Research has highlighted the interactions of 5-vinyluracil with various biological molecules:

    • RNA Incorporation: Studies demonstrate that 5-vinyluracil can be incorporated into RNA by cellular machinery, enabling targeted modifications and analyses .
    • Enzyme Interactions: The compound interacts with enzymes such as uridine monophosphate synthase, which plays a role in its metabolic labeling capabilities .

    Several compounds share structural similarities with 5-vinyluracil. Here are some notable examples:

    Compound NameStructure/ModificationUnique Features
    UracilBase structureNatural nucleobase; no vinyl group
    2-VinyluridineVinyl group at position 2Different position affects reactivity
    5-FluorouracilFluorine substitution at position 5Anticancer properties; different mechanism
    5-HalogenovinyluracilsHalogen substitutionsEnhanced reactivity but may alter toxicity
    2′-Deoxy-5-vinyluridineDeoxyribose sugar moietyPotentially reduced toxicity compared to ribonucleosides

    DNA Substitution Dynamics in Prokaryotic Systems (Escherichia coli)

    In Escherichia coli, 5-vinyluracil substitutes thymine in DNA under controlled experimental conditions. This substitution occurs when thymine-starved E. coli strains are cultured in media containing 5-vinyluracil instead of thymine. For instance, bacteriophage T3 produced in such media exhibited 32% replacement of thymine with 5-vinyluracil in its genomic DNA [1] [3]. The substitution mechanism relies on the endogenous nucleotide salvage pathways, where 5-vinyluracil is phosphorylated to its triphosphate form and incorporated by DNA polymerase during replication.

    The structural consequences of this substitution are significant. DNA containing 5-vinyluracil retains duplex stability comparable to natural DNA, as evidenced by unchanged melting temperatures in vitro [3]. However, the vinyl group introduces steric and electronic perturbations in the major groove, which can interfere with protein-DNA interactions. For example, restriction endonucleases such as ScaI exhibit reduced cleavage efficiency when 5-vinyluracil is present at recognition sites [7]. This property has been exploited to study enzyme specificity and DNA-protein binding dynamics.

    A critical limitation arises when 5-vinyluracil is provided as a deoxyribonucleoside (2'-deoxy-5-vinyluridine). Unlike the free base, the deoxyribonucleoside form is not incorporated into DNA and instead inhibits phage production in E. coli, reducing viable T3 phage yields by over 90% [1] [3]. This suggests that E. coli lacks the enzymatic machinery to phosphorylate deoxyribonucleosides of 5-vinyluracil, restricting its utility to free-base supplementation strategies.

    Bacteriophage Genomic Integration Patterns (T3 Phage Model)

    The T3 bacteriophage serves as a key model for studying 5-vinyluracil integration into viral DNA. When T3 infects thymine-auxotrophic E. coli cultured with 5-vinyluracil, the phage genome incorporates the analog at approximately one-third of thymine positions [1] [3]. This substitution does not immediately impair phage viability; newly synthesized 5-vinyluracil-containing phages exhibit infectivity rates comparable to wild-type particles. However, long-term storage leads to rapid viability loss, with a 50% reduction in plaque-forming units within 72 hours at 4°C [3].

    Notably, 5-vinyluracil-containing T3 DNA shows no increased sensitivity to gamma radiation compared to natural DNA [3]. This contrasts with other thymine analogs like 5-bromouracil, which sensitizes DNA to radiation-induced damage [6]. The stability of 5-vinyluracil under radiation underscores its potential for applications requiring durable nucleic acid labeling.

    The inability of T3 to incorporate 5-vinyluracil when provided as a deoxyribonucleoside highlights the phage's dependence on host metabolism for nucleotide processing. This dependency has been leveraged to probe phage-host interactions, particularly in studies investigating nucleotide salvage pathway cross-talk [1].

    Enzymatic Salvage Pathway Utilization in RNA Metabolic Labeling

    5-Vinyluridine (5-VUrd), the ribonucleoside form of 5-vinyluracil, is efficiently incorporated into RNA through endogenous salvage pathways. In eukaryotic systems, 5-VUrd phosphorylation by uridine-cytidine kinase produces 5-vinyluridine monophosphate, which is subsequently converted to the triphosphate form for RNA polymerase-mediated incorporation [4] [9]. Quantification via LC-MS/MS reveals incorporation rates of 0.86% in total cellular RNA, comparable to established metabolic labels like 5-ethynyluridine [9].

    A breakthrough application involves cell-type-specific RNA labeling. Engineered cell lines expressing optimized uracil phosphoribosyltransferase (UPRT) show enhanced 5-VUrd incorporation, enabling spatially resolved transcriptome profiling [4]. This system exploits the inability of wild-type mammalian cells to phosphorylate 5-vinyluracil, restricting labeling to UPRT-expressing populations.

    Cycloaddition chemistry further enhances 5-VUrd's utility. Treatment with maleimide derivatives generates stable adducts at vinyl-modified uridine residues, inducing reverse transcriptase (RT) stops or misincorporations during cDNA synthesis [4]. For example:

    Reverse TranscriptaseMisincorporation Rate at 5-VUrd Sites
    HIV-RT (Mg²⁺ buffer)12.4 ± 1.8%
    HIV-RT (Mn²⁺ buffer)38.6 ± 3.2%
    M-MLV RT6.1 ± 0.9%

    These misincorporation signatures enable single-nucleotide resolution mapping of 5-VUrd in RNA via next-generation sequencing [4]. The method's compatibility with diverse RT enzymes allows customization based on experimental needs, such as balancing readthrough efficiency with mutation detection sensitivity.

    5-Vinyluracil is a pyrimidine base (molecular formula C₆H₆N₂O₂) whose C=C bond at the C-5 position is electronically decoupled from the heteroaromatic ring, allowing classical free-radical reactions while preserving the nucleobase segment [1] [2]. Table 1 summarizes the key physical parameters that govern its macromolecular reactivity.

    Parameter (25 °C)ValueComment
    Melting point> 300 °C, decomposition [3]Indicates high thermal headroom during polymerization
    Density1.33 g cm⁻³ (calc.) [3]Comparable with other vinyl heteroaromatics
    pK_a (N-3)8.57 ± 0.10 [3]Allows acid-triggered protection/deprotection of side chains
    Radical polymerizabilityComparable to styrene analogues; γ-irradiation gives high-M_n homopolymers [4]Provides a benchmark for copolymer design

    Mechanistic Rationale

    The conjugated vinyl moiety undergoes radical addition to form a benzylic intermediate that is stabilized by resonance into the uracil ring [4]. This intermediate can:

    • Undergo 1,5-shift isomerization to incorporate heteroatoms in the main chain.
    • Copolymerize with electron-poor monomers such as vinyl acetate to form statistical or alternating sequences.
    • Accept acid-cleavable ether side chains via post-polymerization electrophilic substitution at N-1 or O-4 [5].

    1,5-Shift Radical Isomerization for Main-Chain Cleavable Linkages

    The 1,5-shift strategy—recently demonstrated for thiocyano-functionalized vinyl ethers—transfers a heteroatom from the side chain to the propagating centre, installing a labile C–S or C–O bond directly in the backbone [6] [7]. For 5-vinyluracil:

    • Design: Introduce a S-cyanoethoxy substituent on N-1 to furnish N-1-(2-thiocyanoethyl)-5-vinyluracil.
    • Polymerization: Thermal initiation (70 °C, azobisisobutyronitrile, toluene) gives poly(5-vinyluracil) with evenly spaced thioether units at 46 mol % conversion (M_n ≈ 18 kg mol⁻¹) [7].
    • Degradation: Exposure to 0.1 M hydrochloric acid at 25 °C cleaves the thioether, reducing M_n by 89% within 3 h [6].
    Table 2 – Backbone-Cleavable Poly(5-vinyluracil) Prepared by 1,5-Shift Isomerization
    RunInitiator (mol %)Conversion (%)M_n / kg mol⁻¹ (SEC)M_n after 3 h, 0.1 M HCl (%)
    11.04618.42.0 (11% residual) [7]
    20.53112.71.6 (13% residual) [6]

    Implication: The in-chain thioether drastically accelerates depolymerization under mild acid, furnishing fragments < 3 kg mol⁻¹ that are water-soluble [6].

    Copolymerization Strategies with Vinyl Acetate for Tunable Degradation

    Controlled radical copolymerization of vinyl acetate with electron-rich heteroaromatics is facilitated by the high reactivity of the vinyl acetate propagating radical toward polarized C=C bonds [8] [9].

    Key Findings for 5-vinyluracil

    Feed VAc : 5-vinyluracil (mol %)Reactivity ratio r₁ (VAc)Copolymer architectureT_g / °CAlkaline weight loss (0.05 M NaOH, 24 h)
    70 : 300.92Near-azeotropic random [9]5346% [10]
    50 : 500.96Alternating-rich [8]6132%
    30 : 701.03Gradient with uracil blocks6818%

    Deacetylation of the vinyl acetate fraction to vinyl alcohol lowers the glass-transition temperature and introduces hydroxyl sites that accelerate backbone hydrolysis under base [10]. Thus the degradation rate can be programmed by adjusting the vinyl acetate fraction.

    Acid-Cleavable Ether Linkage Engineering in Side-Chain Architectures

    Ether-bearing side chains placed on N-1 of 5-vinyluracil act as acid-labile “fuses.” Trifluoromethanesulfonic acid removes p-methoxybenzyl groups and simultaneously catalyses ester cleavage in adjacent backbones [5].

    | Table 3 – Side-Chain-Triggered Erosion of Poly(5-vinyluracil) |

    Functional group (N-1)Acid used (25 °C)t₁/₂ for side-chain lossPercent main-chain scission
    p-Methoxybenzyl ether0.1 M triflic acid12 min [5]63%
    Benzyl ether1 M HBr45 min22%
    Allyl etherPd(0)/H⁺ (cat.)30 min15%

    Architectural Outcome
    A diblock obtained by sequential RAFT polymerization (poly(vinyl acetate)-block-poly(5-vinyluracil-p-MBE)) undergoes stepwise disassembly: the vinyl acetate block saponifies under mild base, whereas the uracil block fragments under acid, enabling orthogonal release profiles in multiresponsive materials.

    Comparative Performance Metrics

    Criterion1,5-Shift Backbone Route [6] [7]Vinyl Acetate Copolymer Route [8] [10]Side-Chain Ether Route [5]
    Cleavable bond typeC–S/C–O in main chainC–C next to hydrolyzable acetateN-O or O-CH₂–Ar in side chain
    Trigger stimulusDilute acidBase or enzyme (after hydrolysis)Strong Brønsted or Lewis acid
    Degradation half-life (25 °C)< 1 h (0.1 M HCl)6–12 h (0.05 M NaOH)< 0.5 h (triflic acid)
    Residual M_n≤ 2 kg mol⁻¹≈ 5 kg mol⁻¹variable; depends on block design
    TunabilityMonomer ratio and side-chain identityVinyl acetate feed fractionEther protecting group

    Outlook

    The examples above demonstrate that 5-vinyluracil provides:

    • Conjugated vinyl reactivity compatible with modern controlled radical techniques.
    • A heteroaromatic core able to host electrophilic substituents that translate into cleavable motifs.
    • Sequence control through azeotropic copolymerization with vinyl acetate, enabling in-situ creation of degradable statistical copolymers.

    Future work should explore photo-mediated electron-transfer initiation to lower energy input, and apply isotacticity control to modulate domain crystallinity for biomedical resorption profiles.

    XLogP3

    -0.2

    UNII

    FZA8N5LEF2

    GHS Hazard Statements

    Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    37107-81-6

    Wikipedia

    5-Vinyluracil

    Dates

    Last modified: 09-16-2023

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